Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene
Overview
Description
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene is an organofluorine compound with the molecular formula C18H18F24N3O6P3 . It is also known by its IUPAC name, 2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine . This compound is characterized by its unique structure, where six 2,2,3,3-tetrafluoropropoxy groups are attached to a cyclotriphosphazene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene can be synthesized through the reaction of hexachlorocyclotriphosphazene with 2,2,3,3-tetrafluoropropanol in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene primarily undergoes substitution reactions due to the presence of the reactive phosphazene ring . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted phosphazenes, while oxidation and reduction reactions modify the functional groups attached to the phosphazene ring .
Scientific Research Applications
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene involves its interaction with molecular targets through its reactive phosphazene ring . The compound can form stable complexes with various substrates, influencing biochemical pathways and catalytic processes . The exact pathways depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Hexachlorocyclotriphosphazene: The precursor to hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene, used in similar applications.
Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene: Another fluorinated phosphazene with comparable properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorine content and the stability of the phosphazene ring make it particularly valuable in high-resolution analytical techniques and advanced material applications .
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-52(47-2-14(33,34)8(21)22)43-53(48-3-15(35,36)9(23)24,49-4-16(37,38)10(25)26)45-54(44-52,50-5-17(39,40)11(27)28)51-6-18(41,42)12(29)30/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNXLRSYAMQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F24N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880494 | |
Record name | Hexakis(3,3,2,2-tetrafluoropropoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
921.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58943-98-9 | |
Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,2,4,4,6,6,-hexakis(2,2,3,3-tetrafluoropropoxy) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058943989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexakis(3,3,2,2-tetrafluoropropoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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